Linolenic acid anilide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H35NO |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(9Z,12Z,15Z)-N-phenyloctadeca-9,12,15-trienamide |
InChI |
InChI=1S/C24H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22H2,1H3,(H,25,26)/b4-3-,7-6-,10-9- |
InChI Key |
HZKAKOYDAZMSSR-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical and Enzymatic Synthesis Methodologies
De Novo Synthetic Strategies for Linolenic Acid Anilide and Analogues
De novo synthesis refers to the creation of the molecule from its basic precursors, in this case, a linolenic acid source and aniline (B41778).
The formation of an anilide bond is a fundamental reaction in organic chemistry, typically involving the acylation of aniline with a carboxylic acid or its more reactive derivative. Standard synthetic organic chemistry provides several reliable methods for this transformation. One common approach involves the conversion of the carboxylic acid (linolenic acid) into a more reactive acyl halide, such as linoleoyl chloride, which then readily reacts with aniline to form the amide bond. Another technique is the direct coupling of linolenic acid and aniline using coupling agents, which activate the carboxylic acid to facilitate the nucleophilic attack by the amine.
The reaction between maleic anhydride (B1165640) and various anilines to form N-arylmaleamic acids is an example of an exothermic amidation reaction that can be performed in solvents like diethyl ether. rsc.org While specific documented examples detailing the optimization of these routes exclusively for this compound are not prevalent in recent literature, these standard amidation protocols are broadly applicable.
The synthesis of structured derivatives of this compound would involve more complex, multi-step strategies. These routes could aim to modify the fatty acid backbone, for instance, by introducing hydroxyl or other functional groups prior to conjugation with aniline. Alternatively, derivatives could be created by using substituted anilines, allowing for the introduction of various functionalities onto the aromatic ring of the final anilide product. Such advanced syntheses would rely on established principles of organic chemistry to build complexity, although specific examples focusing on this compound derivatives are not extensively detailed in the surveyed research.
Chemical Conjugation Techniques for Anilide Formation
Enzymatic Biotransformation Pathways for Anilide Biosynthesis
Enzymatic methods offer a green and highly specific alternative to chemical synthesis, often proceeding under mild reaction conditions. mdpi.com Research has identified specific enzymes capable of catalyzing the formation of fatty acid anilides.
Research has demonstrated that the formation of fatty acid anilides can be catalyzed by enzymes found in mammalian tissues. researchgate.net An enzyme present in rat liver and pancreatic microsomes has been shown to mediate the formation of various fatty acid anilides. researchgate.netresearchgate.net This enzyme activity is identified as fatty acid ethyl ester synthase (FAEES), which is known to conjugate fatty acids with xenobiotic alcohols and, in this context, with aniline. nih.govnih.gov The anilide-forming activity was found to be approximately 4.5 times higher in the pancreas than in the liver. researchgate.netresearchgate.net
In addition to FAEES, lipases are a well-studied class of enzymes used for the synthesis of fatty acid amides. mdpi.com Lipases such as Lipozyme IM20, from Mucor miehei, and Novozym 435, from Candida antarctica, have been successfully used to catalyze amidation reactions between fatty acids or their esters and amines in organic solvents. nih.govresearchgate.netresearchgate.net These enzymes are valued for their broad substrate specificity and stability. mdpi.com
The efficiency of enzymatic anilide formation is highly dependent on the fatty acid substrate. Studies using an enzyme preparation from rat liver microsomes found that oleic acid was the most preferred substrate for conjugation with aniline. researchgate.netresearchgate.net The same study quantified the relative reactivity of other fatty acids compared to oleic acid.
| Fatty Acid | Relative Reactivity (%) |
| Oleic Acid | 100 |
| Palmitic Acid | 46 |
| Linolenic Acid | 44 |
| Stearic Acid | 23 |
| Linoleic Acid | 22 |
| Arachidonic Acid | 13 |
| Reactivity compared to oleic acid, which is set at 100%. Data from studies on rat liver microsomal enzymes. researchgate.net |
Kinetic analysis of the enzyme from digitonin-solubilized rat liver microsomes determined an apparent Michaelis constant (Kₘ) for aniline to be 0.019 M and a maximum reaction velocity (Vₘₐₓ) of approximately 17 nmol/mg/hr. researchgate.net For lipase-catalyzed reactions, such as the synthesis of palmitanilide (B1219662), the kinetics have been described by a Ping-Pong Bi-Bi mechanism with competitive inhibition by both the tripalmitin (B1682551) and aniline substrates. nih.govresearchgate.net The specificity of lipases depends on factors like the carbon chain length and the degree and configuration of unsaturation in the fatty acid. mdpi.comnih.gov
The production yield of fatty acid anilides via enzymatic routes is significantly influenced by various environmental and reaction conditions. youtube.com Key factors include temperature, pH, enzyme concentration, substrate ratio, and the presence of inhibitors or activators.
For the lipase-catalyzed synthesis of palmitanilide, a related fatty acid anilide, reaction parameters were optimized to maximize yield. nih.govresearchgate.netresearchgate.net
| Parameter | Optimal Condition |
| Temperature | 40 °C |
| Enzyme Concentration | 1.4% (w/w) |
| Reaction Time | 24 hours |
| *Data from the synthesis of palmitanilide using Lipozyme IM20. nih.govresearchgate.net |
Temperature is a critical factor; for most enzymes, activity increases with temperature up to an optimum point (often between 35-40°C), beyond which the enzyme denatures and activity rapidly declines. youtube.com Similarly, each enzyme has an optimal pH at which its activity is maximal. youtube.com For the anilide-forming enzyme from rat liver, no co-factors were required for the reaction. researchgate.netresearchgate.net However, the activity was completely inhibited at high concentrations of the aniline substrate (200 mM). researchgate.netresearchgate.net The source of the fatty acids themselves can be influenced by environmental factors; for example, the fatty acid composition in maize seeds varies with temperature, rainfall, and soil properties, which in turn would affect the available substrate for anilide synthesis. mdpi.com
Substrate Specificity and Kinetic Studies of Anilide-Forming Enzymes
Derivatization and Chemical Modification Strategies
The study of fatty acid anilides, including this compound, has led to research into the synthesis and evaluation of modified analogues. These efforts aim to understand structure-activity relationships, metabolic pathways, and potential biological targets. Derivatization involves chemically altering the parent molecule to create analogues with different properties, which can then be tested in various experimental models.
Design and Synthesis of this compound Analogues for Research
The design of analogues for fatty acid amides like this compound often focuses on modifying either the fatty acid chain or the aniline group to probe biological function. While specific literature on the synthesis of a wide range of this compound analogues is specialized, general strategies can be inferred from research on closely related fatty acids such as linoleic acid and gamma-linolenic acid. researchgate.nethyo-med.ac.jp The primary goals of these modifications are often to increase stability, alter bioavailability, or enhance a specific biological activity.
One common strategy involves modifying the double bonds within the fatty acid backbone, as these are key sites for in vivo metabolism. hyo-med.ac.jp For instance, researchers synthesized a linoleic acid derivative, FR236924, by converting the double bonds into cyclopropane (B1198618) rings. This modification was designed to create a more stable molecule that resists metabolic breakdown while retaining the structural properties of the original fatty acid. hyo-med.ac.jp The synthesis involved reacting linoleic acid methyl ester with diethyl zinc and diiodomethane (B129776) to form the cyclopropane rings, followed by hydrolysis to yield the final acid derivative. hyo-med.ac.jp
Another approach is the attachment of heterocyclic moieties to the fatty acid structure. In one study, novel analogues of gamma-linolenic acid were synthesized by incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. researchgate.net This was achieved through a multi-step process starting from the fatty acid, which was converted to its corresponding hydrazide and then reacted with other reagents to form the final heterocyclic analogues. researchgate.net Such modifications can significantly alter the molecule's chemical properties and biological interactions.
Derivatization is also employed to facilitate analysis in experimental systems. Reagents such as N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) are used to create amide linkages with fatty acids. researchgate.net This process, known as charge-reversal derivatization, improves detection sensitivity in techniques like mass spectrometry. researchgate.net While often used for analytical purposes, this principle of forming stable amide bonds is central to the synthesis of anilide analogues themselves.
Table 1: Examples of Synthetic Strategies for Fatty Acid Analogues
| Parent Fatty Acid | Modification Strategy | Resulting Analogue/Derivative | Purpose of Synthesis | Reference |
|---|---|---|---|---|
| Linoleic Acid | Conversion of double bonds to cyclopropane rings | FR236924 | Increase metabolic stability for in vivo studies. | hyo-med.ac.jp |
| Gamma-Linolenic Acid | Attachment of heterocyclic rings | 1,3,4-oxadiazole and 1,2,4-triazole analogues | Create novel compounds with potential biological activities. | researchgate.net |
| Various Fatty Acids | Amide linkage formation with AMPP | Cationic AMPP amides | Enhance detection sensitivity in mass spectrometry. | researchgate.net |
| Linoleic & Oleic Acid | Epoxidation and subsequent ring-opening/esterification | Mono-, di-, and triesters | Produce biolubricants with modified physicochemical properties. | jree.ir |
Evaluation of Synthetic Analogues in Experimental Systems
Once synthesized, this compound analogues and related compounds are evaluated in various experimental systems to determine their biological effects. These evaluations are critical for understanding how chemical modifications affect the molecule's activity.
Studies on linoleic and oleic acid anilides, compounds structurally similar to this compound, provide a framework for this evaluation. These anilides were assessed for their effects on human umbilical vein endothelial cells. nih.gov The research showed that both linoleic anilide (LAA) and oleic acid anilide (OAA) caused a time- and concentration-dependent inhibition of prostacyclin (PGI2) synthesis. nih.gov The data indicated that these fatty acid anilides primarily act as inhibitors of phospholipase(s) rather than cyclooxygenase. nih.gov Furthermore, they were found to induce an anti-fibrinolytic activity in the endothelial cells. nih.gov
The evaluation of synthetic analogues extends to cellular toxicity and specific receptor interactions. For example, novel gamma-linolenic acid analogues containing heterocyclic rings were evaluated for their cytotoxicity against the A-549 human lung carcinoma cell line. researchgate.net This type of in-vitro assay is a standard method for screening the potential anti-cancer activity of new compounds.
In another example, the linoleic acid derivative FR236924 was evaluated in the context of neurotransmission. hyo-med.ac.jp Experiments demonstrated that this synthetic analogue could persistently potentiate nicotinic acetylcholine (B1216132) (ACh) receptor responses. This action led to a long-lasting facilitation of hippocampal synaptic transmission, a process that resembles long-term potentiation (LTP), which is a cellular model for learning and memory. hyo-med.ac.jp
Isotopically labeled analogues are also used for evaluation. Deuterated versions of gamma-linolenic acid (GLA) were synthesized to study its metabolism and cytotoxicity in both normal human fibroblast cells and tumor cells. rsc.org This approach allowed researchers to track the metabolic fate of the fatty acid and conclude that the tumor-selective cytotoxicity was likely due to GLA itself rather than its oxidized metabolites. rsc.org
Table 2: Evaluation of Fatty Acid Anilides and Analogues in Experimental Systems
| Compound(s) Evaluated | Experimental System | Key Findings | Reference |
|---|---|---|---|
| Linoleic Acid Anilide (LAA) & Oleic Acid Anilide (OAA) | Human umbilical vein endothelial cells | Inhibited prostacyclin (PGI2) synthesis by targeting phospholipase(s); induced anti-fibrinolytic activity. | nih.gov |
| Heated Linoleic Acid Anilide (HLAA) | Sprague-Dawley rats | Caused alterations in blood parameters (decreased red cells, hemoglobin) and lymphocyte subpopulations (decreased T-cells). | nih.gov |
| Gamma-Linolenic Acid heterocyclic analogues | A-549 human lung carcinoma cells | Some analogues showed comparable cytotoxicity to standards, indicating potential as cytotoxic agents. | researchgate.net |
| FR236924 (Linoleic acid derivative) | Hippocampal slices (in vitro) and in vivo systems | Potentiated nicotinic ACh receptor responses, inducing a long-lasting facilitation of hippocampal neurotransmission. | hyo-med.ac.jp |
| Deuterated Gamma-Linolenic Acid (GLA) | Normal human fibroblast cells and tumor cells | Deuteration suppressed metabolism and cytotoxicity in normal cells, increasing selectivity for tumor cells. | rsc.org |
Metabolic Fates and Biotransformation Pathways
In Vitro and In Vivo Metabolic Conversion of Fatty Acid Anilides
The metabolic conversion of fatty acid anilides (FAAs), including linolenic acid anilide, involves both the formation of these conjugates from their precursors and their subsequent degradation.
Once formed, fatty acid anilides can undergo metabolic processing. Studies suggest that the aniline (B41778) moiety can be cleaved from the lipid structure, indicating a hydrolysis or degradation pathway. ebi.ac.ukebi.ac.uk This cleavage would release aniline and the parent fatty acid, in this case, linolenic acid. Research on the toxicity of linoleic acid anilide, a closely related compound, has pointed to the importance of its hydrolysis products—aniline and linoleic acid—in mediating its biological effects, further supporting the occurrence of this degradation pathway. nih.gov
Evidence from studies on compounds implicated in Toxic Oil Syndrome (TOS) shows that after administration of linolenic anilide, secondary responses to aniline metabolites like nitrosobenzene (B162901) can be detected. ebi.ac.ukebi.ac.uk This strongly suggests that this compound is metabolized in a way that frees the aniline group, allowing it to be further processed into its reactive metabolites. ebi.ac.ukebi.ac.uk While the specific enzymes responsible for the hydrolysis of the amide bond in this compound are not fully characterized, lipases and other hydrolases are known to cleave ester and amide bonds in other lipid conjugates and are likely candidates. researchgate.netjst.go.jpprimescholars.com In vivo studies in rats have demonstrated a rapid formation followed by further metabolism and disposition of various fatty acid anilides. nih.gov
The primary formation pathway for this compound is the conjugation of a fatty acid with aniline. This biotransformation has been identified as a novel pathway for aniline metabolism. researchgate.net Research has shown that this conjugation is an enzymatic reaction, catalyzed by an enzyme present in the microsomal fractions of the liver and pancreas, with the pancreas showing significantly higher activity. researchgate.netresearchgate.net The reaction proceeds without the need for co-factors. researchgate.netresearchgate.net
While oleic acid is the preferred substrate for this enzymatic conjugation, other fatty acids, including linolenic acid, are also substrates. researchgate.netresearchgate.net The relative reactivity of various fatty acids to form their respective anilides has been quantified in vitro.
Table 1: Relative Reactivity of Fatty Acids in Anilide Formation
| Fatty Acid | Relative Reactivity (%)* |
| Oleic acid | 100 |
| Palmitic acid | 46 |
| Linolenic acid | 44 |
| Stearic acid | 23 |
| Linoleic acid | 22 |
| Arachidonic acid | 13 |
| Data sourced from in vitro experiments using rat liver microsomes, with the reactivity for oleic acid set to 100%. researchgate.net |
Investigation of Biological Activities and Cellular Mechanisms
Cellular and Subcellular Interactions
The interactions of linolenic acid anilide with cellular components, particularly membranes and receptors, are crucial to understanding its biological effects.
Receptor Binding and Ligand-Target Interactions (e.g., FFAR4)
This compound's parent compound, α-linolenic acid, is a known endogenous ligand for the free fatty acid receptor 4 (FFAR4), also known as GPR120. frontiersin.orgmdpi.com FFAR4 is a G protein-coupled receptor (GPCR) that is activated by medium and long-chain fatty acids, including polyunsaturated fatty acids like α-linolenic acid. wikipedia.orgwikipedia.org
Activation of FFAR4 by ligands such as α-linolenic acid can trigger various intracellular signaling cascades. guidetopharmacology.org For example, the binding of α-linolenic acid to FFAR4 has been shown to mediate the phosphorylation of the receptor, leading to downstream signaling events. guidetopharmacology.org This receptor is expressed in various cell types, including those in the gastrointestinal tract and adipose tissue macrophages, and plays a role in metabolic regulation and inflammation. frontiersin.orgmdpi.com
While direct binding studies of this compound to FFAR4 are not extensively documented, the structural similarity to α-linolenic acid suggests a potential for interaction. The aniline (B41778) moiety, however, could significantly alter the binding affinity and subsequent receptor activation or inhibition compared to the parent fatty acid. The immunogenic responses observed with linolenic anilide, which are not seen with linolenic acid alone, point towards a unique interaction with cellular targets, which may or may not include FFAR4. ebi.ac.ukebi.ac.uk
Modulation of Intracellular Signaling Pathways
This compound and its parent compound can influence several key intracellular signaling pathways that regulate cellular processes such as growth, inflammation, and metabolism.
Effects on PI3K/Akt/mTOR Signaling Cascades
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. mdpi.complos.orgmdpi.com The parent molecule, α-linolenic acid, has been shown to modulate this pathway. Some studies indicate that α-linolenic acid can have a repressive effect on the PI3K/Akt/mTOR pathway in certain cancer cells. mdpi.com This pathway's overactivation is often linked to increased resistance to apoptosis and uncontrolled cell growth. mdpi.com
Research has shown a correlation between α-linolenic acid metabolism and the PI3K/Akt/mTOR signaling pathway in the context of certain cancers. nih.gov Specifically, a high-risk score related to altered α-linolenic acid metabolism was positively correlated with the activation of this pathway. nih.gov Furthermore, α-linolenic acid has been observed to suppress the RANKL-stimulated phosphorylation of Akt, a key component of this cascade. nih.gov
While direct evidence for this compound's effect on the PI3K/Akt/mTOR pathway is limited, the known influence of its parent compound suggests a potential area for investigation. The addition of the anilide group could potentially modify these effects.
Influence on NF-κB and Inflammatory Signaling Axes
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. frontiersin.org The parent compound, α-linolenic acid, has demonstrated the ability to suppress NF-κB activation. nih.govnih.gov It can inhibit the translocation of the NF-κB subunit to the nucleus, thereby reducing the expression of downstream inflammatory genes like iNOS and COX-2. nih.govnih.gov
Studies have shown that α-linolenic acid can downregulate inflammatory responses by blocking NF-κB and MAPK signaling pathways. nih.gov It has also been found to suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins, which are often regulated by NF-κB. drugbank.comresearchgate.net The anti-inflammatory effects of α-linolenic acid are partly mediated by its ability to inhibit the production of pro-inflammatory eicosanoids. drugbank.compatsnap.com
The aniline moiety of this compound is known to be crucial for its immunogenicity, suggesting a distinct interaction with inflammatory pathways compared to α-linolenic acid alone. ebi.ac.ukebi.ac.uk It is plausible that this compound could modulate NF-κB signaling, potentially through a different mechanism than its parent compound, possibly involving its metabolism to reactive intermediates. ebi.ac.uk
Table 2: Modulation of Inflammatory Signaling by α-Linolenic Acid
| Target | Effect of α-Linolenic Acid | Downstream Consequence | Reference |
| NF-κB | Suppression of activation and translocation | Reduced expression of iNOS, COX-2, and pro-inflammatory cytokines | nih.govnih.govnih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased production | Attenuation of inflammatory response | drugbank.comresearchgate.net |
| Pro-inflammatory Eicosanoids | Inhibition of production | Reduced inflammation | drugbank.compatsnap.com |
Regulation of AMPK/S6 Axis
The AMP-activated protein kinase (AMPK) pathway plays a key role in cellular energy homeostasis. unl.edu Activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis, and the activation of catabolic pathways, like fatty acid oxidation. researchgate.netexcli.de The ribosomal protein S6 (S6), a component of the ribosome, is a downstream target of the mTOR pathway, and its phosphorylation is often used as an indicator of mTORC1 activity, which can be regulated by AMPK.
Studies have shown that α-linolenic acid can regulate the AMPK/S6 axis. nih.gov In some cancer cell lines, α-linolenic acid, alone or in combination with oleic acid, was found to inhibit cell proliferation by activating AMPK and decreasing the phosphorylation of S6. nih.govnih.gov This activation of AMPK also led to the upregulation of tumor suppressor genes. nih.gov
The direct effects of this compound on the AMPK/S6 axis have not been extensively studied. However, given the known role of its parent fatty acid in modulating this pathway, it represents another potential mechanism through which this compound could exert its biological effects.
Mechanisms of Action in Cellular Models
Investigation of Antineoplastic Activities in In Vitro Cellular Models
Linolenic acid, the parent molecule of this compound, has demonstrated notable antineoplastic properties by influencing key cellular processes involved in cancer progression. nih.govmdpi.commdpi.com
Research indicates that α-linolenic acid (ALA) can inhibit the proliferation of cancer cells and induce apoptosis, which is a form of programmed cell death. mdpi.comsemanticscholar.org ALA's mechanisms for promoting apoptosis include the regulation of mitochondrial membrane potential and the activation of caspases. nih.gov It also upregulates pro-apoptotic factors while downregulating anti-apoptotic factors. nih.gov For instance, in human oral squamous cell carcinoma cells, ALA has been shown to induce apoptosis by promoting mitochondrial permeability and the subsequent release of cytochrome c. mdpi.com
Studies have shown that ALA can suppress the proliferation of various cancer cell lines, including those from breast, colon, and cervical cancers. mdpi.com This inhibitory effect on proliferation is partly achieved by regulating key signaling pathways. mdpi.com For example, ALA has been found to inhibit the transformation of cervical cancer cells by reducing the expression of human papillomavirus oncoproteins E6 and E7 and restoring the expression of tumor suppressor proteins p53 and Rb. mdpi.com Furthermore, some studies suggest that γ-linolenic acid can decrease the number of proliferative cells and increase the number of apoptotic cells in glioblastoma models. nih.gov
Interactive Table: Effects of Linolenic Acid on Cancer Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Effect | Mechanism of Action |
| Oral Squamous Carcinoma Cells (SAS and GNM) | Oral Cancer | Induces apoptosis | Promotes mitochondrial permeability and cytochrome c release. mdpi.com |
| Cervical Cancer Cells | Cervical Cancer | Inhibits proliferation | Reduces expression of oncoproteins E6 and E7; restores tumor suppressors p53 and Rb. mdpi.com |
| Glioblastoma Cells (human and rat) | Brain Cancer | Decreases proliferation, increases apoptosis | Not specified in detail. nih.gov |
| Breast, Colon Cancer Cells | Breast, Colon Cancer | Decreases cell viability and proliferation | Not specified in detail. mdpi.com |
Modulation of Metastasis and Angiogenesis Pathways
Linolenic acid has been shown to inhibit cancer cell metastasis and angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govmdpi.com One of the ways it achieves this is by altering the cell membrane structure, which in turn affects cell signal transduction. nih.govmdpi.com
ALA can reduce cancer cell metastasis by inhibiting epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. nih.gov It has been observed to decrease the expression of Twist1, a key regulator of EMT. mdpi.com Furthermore, ALA can inhibit tumor-induced angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion and angiogenesis. nih.gov By reducing nitric oxide (NO) levels, ALA also indirectly decreases tumor angiogenesis. nih.gov
Conversely, some studies on linoleic acid, a related fatty acid, suggest it can enhance angiogenesis by suppressing angiostatin, an inhibitor of new blood vessel formation. nih.gov However, dietary conjugated linoleic acid has been found to inhibit angiogenesis both in vivo and in vitro, partly by decreasing VEGF concentration. scialert.net
Antimicrobial Mechanisms of Action
This compound's parent compound, linolenic acid, exhibits significant antimicrobial properties through various mechanisms that primarily target the bacterial cell membrane and essential biosynthetic pathways. mdpi.comresearchgate.net
A primary antimicrobial mechanism of linolenic acid is the disruption of the bacterial cell membrane's permeability and integrity. mdpi.comnih.gov This interaction can destabilize the membrane, leading to the leakage of essential cytosolic contents and, in some cases, cell lysis. mdpi.com
Studies have demonstrated that linolenic acid can cause a marked increase in the membrane permeability of bacteria like Staphylococcus aureus. mdpi.com This increased permeability is thought to result from the formation of pores in the membrane. mdpi.com The leakage of intracellular components, such as potassium ions and ATP, is a direct consequence of this membrane damage. mdpi.comresearchgate.net For example, treatment of Helicobacter pylori with a liposomal formulation of linolenic acid resulted in rapid and complete cell death within minutes due to increased membrane permeability and subsequent leakage of cytoplasmic contents. nih.gov Electron microscopy has visually confirmed that linolenic acid can induce structural changes and lysis in bacterial cells. mdpi.com
Interactive Table: Antimicrobial Effects of Linolenic Acid on Bacterial Membranes
| Bacterium | Effect on Membrane | Consequence |
| Staphylococcus aureus | Increased permeability, damage. mdpi.com | Leakage of biomolecules, inhibition of macromolecular synthesis. mdpi.com |
| Propionibacterium freudenreichii | Increased permeability. mdpi.com | Efflux of potassium ions, decrease in membrane potential. mdpi.com |
| Helicobacter pylori | Increased permeability, structural changes, integrity loss. mdpi.comnih.gov | Leakage of ATP and cytoplasmic contents, cell death. nih.gov |
| Gram-positive bacteria (general) | Remodeling and removal at concentrations above CMC. nih.gov | Bactericidal effects, ATP leakage. nih.gov |
Inhibition of Bacterial Biosynthesis Pathways
In addition to disrupting the cell membrane, linolenic acid can interfere with essential bacterial metabolic processes, particularly fatty acid synthesis. mdpi.comnih.gov Unsaturated fatty acids, including linolenic acid, have been found to inhibit the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). mdpi.comnih.gov FabI is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, making it a promising target for antibacterial agents. nih.govmdpi.com
Effects on Eicosanoid Synthesis and Release
Research into the direct effects of this compound on eicosanoid synthesis is specific. However, studies on analogous compounds, such as linoleic acid anilide (LAA), provide insight into how fatty acid anilides may interact with these pathways. Eicosanoids are signaling molecules critical in inflammatory processes, and their synthesis is primarily managed by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). wikipedia.org
In cultured human endothelial cells, the treatment with fatty acid anilides, specifically LAA, demonstrated a complex, biphasic effect on the synthesis of prostanoids, which are a class of eicosanoids. nih.gov Initially, a stimulatory effect was observed, characterized by a one- to three-fold increase in the production of major cyclooxygenase-derived prostanoids like 6-keto-PGF1α and PGF2α within the first few hours of exposure. nih.gov However, this initial increase was followed by a time- and dose-dependent decrease in the formation of these prostanoids. nih.gov This subsequent reduction is suggested to be the result of an inhibitory effect on cyclooxygenase activity. nih.gov The changes in prostanoid synthesis occurred without a corresponding increase in lactate (B86563) dehydrogenase (LDH) release, indicating the effects were not due to general cell toxicity. nih.gov
Table 1: Effects of Linoleic Acid Anilide (LAA) on Prostanoid Synthesis in Human Endothelial Cells Data based on findings for the analogous compound, linoleic acid anilide.
| Time Point | Effect on Prostanoid Production (6-keto-PGF1α, PGF2α) | Postulated Mechanism | Citation |
|---|---|---|---|
| Initial Phase (2-3 hours) | Stimulatory (1-3 fold increase) | Unspecific effect on cell membrane | nih.gov |
| Later Phase (up to 24 hours) | Inhibitory (Dose- and time-dependent decrease) | Inhibition of cyclooxygenase (COX) activity | nih.gov |
Role in Oxidative Stress Response and Antioxidant Pathways
Fatty acid anilides, including this compound, have been shown to alter the balance of antioxidant systems in the body. ebi.ac.uk The administration of these compounds has differential effects on the primary enzymes involved in oxygen defense, depending on the tissue type. ebi.ac.uk
In erythrocytes, an increase in the activity of superoxide (B77818) dismutase (SOD) was observed. ebi.ac.uk Catalase activity also rose, particularly at higher exposures, while glutathione (B108866) peroxidase (GSH-Px) activity remained largely unchanged. ebi.ac.uk Conversely, in the lungs, SOD and GSH-Px activities were found to decrease, with catalase activity being unaffected. ebi.ac.uk
Despite these varied enzymatic responses, a common outcome in both erythrocytes and lungs was an increase in lipid peroxidation. ebi.ac.uk This suggests that the alterations in the antioxidant enzyme profile are insufficient to prevent oxidative damage. The mechanism for this damage is thought to be tissue-specific: in erythrocytes, it is likely caused by the accumulation of hydrogen peroxide (H2O2), whereas in the lungs, it is attributed to the accumulation of the superoxide anion. ebi.ac.uk
Table 2: Effects of Fatty Acid Anilides on Antioxidant Enzyme Activity and Lipid Peroxidation
| Enzyme/Process | Effect in Erythrocytes | Effect in Lungs | Citation |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased Activity | Decreased Activity | ebi.ac.uk |
| Glutathione Peroxidase (GSH-Px) | No Significant Change | Decreased Activity | ebi.ac.uk |
| Catalase | Increased Activity (at higher doses) | No Effect | ebi.ac.uk |
| Lipid Peroxidation | Increased | Increased | ebi.ac.uk |
Impact on Enzyme Activities and Substrate Specificity
The biological impact of this compound extends to its influence on various enzyme activities and the specificity of enzymes involved in its own metabolism.
The very formation of fatty acid anilides is an enzyme-catalyzed process. Research has identified an enzyme present in rat liver microsomal fractions that catalyzes this conjugation. researchgate.net Studies on substrate preference revealed that oleic acid was a more favored substrate for this enzyme compared to other fatty acids, including palmitic, stearic, linoleic, and linolenic acids. researchgate.net This indicates a degree of substrate specificity in the enzymatic pathway that produces this compound. The activity of this anilide-forming enzyme was found to be approximately 4.5 times higher in the pancreas than in the liver. researchgate.net
Furthermore, studies using the analogue linoleic acid anilide (LAA) have demonstrated effects on serum enzyme levels that are often used as markers for tissue injury. Treatment with LAA resulted in decreased activities of serum aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). oup.comnih.gov Interestingly, serum lactate dehydrogenase (LDH) activity was not significantly altered by these treatments. oup.com
Table 3: Substrate Preference for Anilide-Forming Enzyme
| Substrate | Preference Level | Citation |
|---|---|---|
| Oleic acid | Preferred | researchgate.net |
| Linolenic acid | Less Preferred | researchgate.net |
| Linoleic acid | Less Preferred | researchgate.net |
| Palmitic acid | Less Preferred | researchgate.net |
| Stearic acid | Less Preferred | researchgate.net |
| Arachidonic acid | Less Preferred | researchgate.net |
Table 4: Effects of the Analogue Linoleic Acid Anilide (LAA) on Serum Enzyme Activities
| Enzyme | Observed Effect | Citation |
|---|---|---|
| Aspartate Aminotransferase (AST) | Decreased | oup.comnih.gov |
| Alanine Aminotransferase (ALT) | Decreased | oup.comnih.gov |
| Lactate Dehydrogenase (LDH) | Not Altered | oup.com |
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Efficacy
The biological efficacy of linolenic acid anilide is determined by the interplay of its lipophilic fatty acid chain and the aromatic anilide group. The α-linolenic acid (ALA) component is an essential omega-3 polyunsaturated fatty acid (PUFA) with a characteristic 18-carbon chain and three cis double bonds. chemsrc.commdpi.com This structure is a precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have numerous physiological roles. mdpi.com The presence of this fatty acid chain imparts significant lipophilicity to the anilide, influencing its absorption, distribution, and interaction with biological membranes.
The anilide moiety, consisting of a phenyl group attached to the amide nitrogen, is a critical determinant of the unique biological activities of fatty acid anilides not seen with the free fatty acids alone. Studies on compounds implicated in Toxic Oil Syndrome (TOS) have revealed that the aniline-coupled lipids, including linolenic anilide, are capable of inducing significant immune responses, whereas the corresponding aniline-free fatty acids (linolenic acid and linoleic acid) are not. ebi.ac.uk This suggests that the anilide group is essential for the immunogenicity of these molecules. ebi.ac.uk
The combination of the unsaturated fatty acid and the anilide group creates a molecule with both lipophilic and polar characteristics, allowing for potential interactions with a variety of biological targets. The unsaturation in the fatty acid chain can also be a site for metabolic modification, potentially leading to different active metabolites.
Correlation Between Anilide Moiety Modifications and Mechanistic Outcomes
Modifications to the anilide moiety of fatty acid anilides have a profound impact on their mechanistic outcomes. The aniline (B41778) portion of the molecule is thought to be a key player in the toxicity associated with some fatty acid anilides. nih.gov Research on linoleic acid anilide (LAA), a structurally similar compound, has shown that the toxic effects on the hematopoietic system are largely attributable to the aniline component. nih.gov It is proposed that the anilide linkage can be hydrolyzed in vivo, releasing aniline, which can then be metabolized to reactive intermediates like nitrosobenzene (B162901). ebi.ac.uk These reactive metabolites can form neoantigens by covalently binding to cellular macromolecules, triggering T-cell dependent immune responses. ebi.ac.uk
This is supported by findings where T-cells primed with nitrosobenzene showed a reaction to bone marrow cells that had been exposed to aniline, suggesting that aniline acts as a prohapten. ebi.ac.uk Therefore, any modification to the phenyl ring of the anilide moiety would be expected to alter the rate and nature of metabolic activation and subsequent toxicity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could influence the susceptibility of the aniline moiety to metabolic oxidation and the reactivity of any resulting metabolites.
In studies on cultured human endothelial cells, fatty acid anilides like linoleic acid anilide and oleic acid anilide were found to impair prostanoid synthesis. nih.gov This effect was dependent on the structure of the fatty acid, with linoleic acid anilide showing a time- and dose-dependent inhibition of cyclooxygenase, an effect not observed with oleic acid anilide. nih.gov This indicates that while the anilide moiety is crucial for this class of activity, the nature of the fatty acid chain also modulates the biological outcome.
The following table summarizes the differential effects observed between fatty acids and their corresponding anilides, underscoring the critical role of the anilide moiety.
| Compound | Observed Biological Effect | Reference |
| Linolenic Acid | Essential fatty acid, precursor to EPA and DHA. chemsrc.commdpi.com | chemsrc.commdpi.com |
| This compound | Implicated in Toxic Oil Syndrome; induces T-cell dependent immune responses. ebi.ac.uk | ebi.ac.uk |
| Linoleic Acid | Essential fatty acid. wikipedia.org | wikipedia.org |
| Linoleic Acid Anilide | Hematopoietic toxicity; impairs prostanoid synthesis. nih.govnih.gov | nih.govnih.gov |
Computational Approaches in SAR Analysis and Predictive Modeling
While specific computational SAR studies on this compound are not readily found, computational methods are powerful tools for predicting the biological activity and potential toxicity of chemical compounds. nih.gov These approaches can be applied to this compound to better understand its SAR and to design analogues with modified properties.
Molecular Docking: This technique could be used to predict the binding of this compound to various protein targets. For example, given the effects of related anilides on cyclooxygenase (COX) enzymes, docking studies could explore the potential interactions of this compound with the active site of COX-1 and COX-2. nih.govacs.org Such studies could reveal key binding interactions and help explain the observed inhibitory effects. In silico studies have been used to investigate the binding of fatty acids like linoleic acid to the spike protein of SARS-CoV-2, demonstrating the utility of this approach. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on a series of this compound analogues with different substituents on the phenyl ring could be performed. By calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), a model could be developed to predict the immunogenicity or other biological activities of novel analogues.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By comparing the structures of active fatty acid anilides, a pharmacophore model could be generated. This model would highlight the key features, such as the lipophilic fatty acid tail, the hydrogen bond donor/acceptor of the amide linkage, and the aromatic ring of the anilide, required for a specific biological effect.
Predictive Toxicity Modeling: Given the concerns about the toxicity of fatty acid anilides, computational models that predict toxicity based on chemical structure would be highly valuable. These models could assess the potential for this compound and its derivatives to form reactive metabolites and cause adverse effects.
The table below illustrates the potential application of various computational methods to the SAR analysis of this compound.
| Computational Method | Potential Application to this compound | Reference |
| Molecular Docking | Predicting binding modes in enzymes like cyclooxygenase or other potential protein targets. | acs.orgmdpi.com |
| QSAR | Developing models to predict the biological activity of new anilide derivatives based on their chemical structure. | nih.gov |
| Pharmacophore Modeling | Identifying the key 3D structural features required for the biological activity of fatty acid anilides. | nih.gov |
| Predictive Toxicity Modeling | Assessing the potential for aniline-related toxicity and guiding the design of safer analogues. | nih.gov |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantitation in Research Samples
Chromatographic methods are fundamental for isolating and quantifying linolenic acid anilide from complex matrices such as biological samples and oil mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are among the most powerful techniques employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fatty acid anilides. Reversed-phase HPLC methods have been successfully developed to separate and quantify this compound alongside other fatty acid anilides like those of palmitic, stearic, oleic, and linoleic acids. oup.com A rapid method involves diluting oil samples with petroleum ether, followed by a cleanup step using silica (B1680970) gel cartridges. The fatty acid anilides, including this compound, are then eluted and subsequently analyzed by reversed-phase HPLC, achieving recoveries between 79% and 97%. oup.com While some HPLC methods on reversed-phase columns initially struggled to resolve certain co-eluting anilides, optimized procedures now allow for their effective separation and quantitation. oup.com The use of a UV detector, typically set around 203 nm, allows for the accurate measurement of this compound in biological samples. creative-proteomics.com For enhanced sensitivity, derivatization techniques can be employed, although HPLC also permits the analysis of underivatized free fatty acids. hplc.eu
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, particularly for the analysis of volatile derivatives of fatty acids. While direct analysis of this compound by GC-MS is less common, the technique is invaluable for analyzing the fatty acid components of anilides after hydrolysis. GC, especially with highly polar ionic phase columns, can resolve geometric isomers of fatty acids like α-linolenic acid, with identification confirmed by GC-electron ionization mass spectrometry (GC-EIMS). Furthermore, GC-MS is instrumental in metabolomics studies, capable of analyzing a wide array of metabolites, including fatty acids and amino acids, in cell cultures treated with compounds like linolenic acid. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful hyphenated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR. LC-NMR can differentiate and quantify isomers like alpha- and gamma-linolenic acids in mixtures without derivatization, a task that can be challenging for HPLC alone. nih.govscispace.com This makes it a potentially valuable, though less commonly reported, technique for the direct analysis of this compound in complex mixtures, providing both quantitative data and structural confirmation simultaneously. mdpi.com
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Sample Preparation | Separation Mode | Detection | Key Findings | Citations |
|---|---|---|---|---|---|
| HPLC | Dilution, silica gel cleanup | Reversed-phase | UV (203 nm) | Enables separation and quantitation of multiple fatty acid anilides; recovery of 79-97%. | oup.comcreative-proteomics.com |
| GC-MS | Hydrolysis and derivatization | Capillary GC | Mass Spectrometry | Resolves fatty acid isomers; used in metabolomics to study cellular fatty acid changes. | nih.gov |
| LC-NMR | Direct injection (no derivatization) | Reversed-phase | NMR Spectroscopy | Differentiates and quantifies isomers in mixtures without complete chromatographic separation. | nih.govscispace.com |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopic methods are indispensable for confirming the chemical structure of synthesized or isolated this compound and for assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed molecular information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure of fatty acids and their derivatives. mdpi.com For linolenic acid, ¹H NMR spectra show characteristic signals for different proton groups, including the terminal methyl group, methylene (B1212753) groups, and olefinic protons of the double bonds. magritek.com Advanced 2D NMR techniques like COSY and HSQC can establish correlations between different nuclei, confirming the connectivity of atoms within the molecule and helping to distinguish between isomers. magritek.commdpi.com For this compound, NMR would be crucial for confirming the presence of both the linolenoyl chain and the aniline (B41778) moiety, and for verifying the amide bond formation.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for its identification. When coupled with a chromatographic technique like GC or LC, MS allows for the analysis of individual components in a mixture. creative-proteomics.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions resulting from the cleavage of the amide bond and fragmentation of the fatty acid chain. This fragmentation pattern serves as a fingerprint for the compound's identification.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching and bending vibrations of the secondary amide, the C=O stretching of the amide group (Amide I band), and the C-N stretching and N-H bending (Amide II band). The presence of peaks corresponding to the C=C bonds of the unsaturated fatty acid chain would also be evident. This technique is valuable for confirming the synthesis of the anilide and assessing its purity by checking for the absence of starting materials like the corresponding acid chloride or free aniline.
Interactive Data Table: Spectroscopic Data for this compound Characterization
| Technique | Expected Key Signals/Features | Information Provided | Citations |
|---|---|---|---|
| ¹H NMR | Signals for aromatic protons (aniline), olefinic protons, allylic/bis-allylic protons, aliphatic chain protons, and amide N-H proton. | Confirms presence of both aniline and linolenoyl moieties and their connectivity. | magritek.commdpi.com |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon (amide), olefinic carbons, and aliphatic carbons. | Provides a carbon framework of the molecule, complementing ¹H NMR data. | mdpi.com |
| Mass Spec. | Molecular ion peak (M+); fragments corresponding to the anilino group and the linolenoyl acylium ion. | Confirms molecular weight and provides structural information through fragmentation patterns. | creative-proteomics.com |
| IR Spec. | N-H stretch, C=O stretch (Amide I), N-H bend/C-N stretch (Amide II), C=C stretch. | Identifies key functional groups, confirming the amide linkage and unsaturated fatty acid chain. |
Isotopic Labeling and Tracing for Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in vivo and in vitro. By introducing atoms with a non-standard isotopic composition (e.g., ¹³C or ²H) into this compound, researchers can follow its absorption, distribution, metabolism, and excretion. mdpi.com
Stable isotope tracers, such as ¹³C-labeled linolenic acid, are used to study its conversion to longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govnih.gov In such studies, subjects are administered the labeled compound, and biological samples (e.g., plasma, tissues) are collected over time. The incorporation of the isotope into various metabolites is then measured using highly sensitive analytical techniques like isotope ratio mass spectrometry (IRMS) or GC-MS. nih.govnih.gov
While direct metabolic studies on this compound are not extensively reported, the principles of isotopic labeling are directly applicable. A study using ¹³C-labeled linolenic acid demonstrated that it is converted to EPA and subsequently to DHA, although the conversion rates can be low. nih.gov Similarly, studies on the enzymatic formation of fatty acid anilides have utilized [¹⁴C]-labeled fatty acids to measure the activity of the responsible enzymes. nih.gov
If studying the metabolism of this compound, a dual-labeling approach could be envisioned, with one isotope on the fatty acid portion and another (e.g., ¹⁵N) on the aniline moiety. This would allow researchers to track the fate of both parts of the molecule following potential hydrolysis in a biological system. nih.gov Such studies are crucial for understanding the biochemical pathways the compound undergoes and for identifying its metabolites. frontiersin.orgcreative-proteomics.com
Future Research Directions and Unexplored Avenues
Identification of Novel Biological Targets for Anilide Intervention
A primary avenue for future investigation is the identification of specific molecular targets for linolenic acid anilide. The structural characteristics of fatty acid amides suggest several promising target classes that warrant exploration.
G-Protein Coupled Receptors (GPCRs): Many fatty acid amides are known to be ligands for GPCRs. nih.gov For instance, oleoylethanolamide is an endogenous ligand for GPR119, a receptor involved in metabolic regulation, while others interact with cannabinoid receptors (CNR1 and CNR2). nih.govmdpi.commdpi.com Future studies should employ high-throughput screening assays to determine if this compound acts as an agonist or antagonist on a wide panel of GPCRs, particularly the more than 150 orphan GPCRs for which endogenous ligands have not yet been identified. nih.govmdpi.com Given the role of α-linolenic acid's metabolites in inflammation, receptors like GPR120 (also known as FFAR4), which is activated by long-chain fatty acids and regulates inflammatory processes, represent a high-priority target. mdpi.comsemanticscholar.org
Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcriptional regulators activated by fatty acids and their derivatives. nih.govsmw.chresearchgate.net PPARα, PPARγ, and PPARβ/δ control key aspects of lipid metabolism, inflammation, and cellular differentiation. smw.chnih.gov Investigating the ability of this compound to bind to and activate different PPAR isotypes could uncover roles in metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and diabetes, where lipid signaling is dysregulated. nih.govfrontiersin.orgnih.gov
Enzymes of Lipid Metabolism: The biological activity of this compound will be dictated by its metabolic stability. Identifying the enzymes responsible for its synthesis and degradation is crucial. Fatty acid amide hydrolase (FAAH) is a key enzyme that breaks down a wide range of fatty acid amides. pnas.orgnih.gov Determining if this compound is a substrate or inhibitor of FAAH or other hydrolases will be fundamental to understanding its signaling lifespan and potential for therapeutic intervention.
Exploration of these targets will be critical in contexts of diseases characterized by dysregulated lipid metabolism and signaling, such as cardiovascular disease, metabolic syndrome, neurodegenerative disorders, and cancer. scientificarchives.comnumberanalytics.comnih.gov
Integration of Omics Technologies for Comprehensive Mechanistic Insight
To build a comprehensive understanding of the biological effects of this compound, the integration of advanced omics technologies is indispensable. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.
Lipidomics and Metabolomics: Targeted lipidomics can precisely identify and quantify changes in the fatty acid amide profile within cells or tissues following exposure to this compound. nih.govduq.eduresearchgate.net This can reveal metabolic pathways, identify downstream signaling lipids, and monitor the compound's degradation. Untargeted metabolomics can provide a broader snapshot of the metabolic perturbations, highlighting effects on amino acid, carbohydrate, and energy metabolism, similar to how it has been used to study aniline (B41778) stress in bacteria. sciopen.comacs.org
Proteomics: Quantitative proteomics techniques, such as those using iTRAQ labeling or stable isotope labeling with aniline and benzoic acid (ANIBAL), can identify proteins whose expression levels are altered by this compound. acs.orglu.se This can reveal modulated cellular functions, signaling pathways, and stress responses. plos.org For example, proteomic analysis of zebrafish larvae exposed to 3,4-dichloroaniline (B118046) revealed impacts on lipid and hormone metabolism proteins. ufc.br Similar studies with this compound could pinpoint its specific cellular impact.
Transcriptomics and Multi-Omics Integration: Analyzing changes in gene expression via transcriptomics will complement proteomics and metabolomics data. Integrating these multi-omics datasets can create a holistic model of the compound's mechanism of action, connecting gene regulation to protein function and metabolic output. mdpi.comnih.gov This approach has been used to understand fatty acid metabolism in various contexts, from cancer to aquaculture, and would be powerful in defining the role of this compound. sciopen.commdpi.comnih.gov
The data generated from these omics studies can be used to construct detailed molecular networks, revealing the intricate connections between the compound, its direct targets, and the broader cellular machinery.
Development of Advanced In Vitro and Ex Vivo Research Models
Moving beyond traditional 2D cell culture, future research on this compound should utilize advanced models that better recapitulate human physiology and disease states.
Organ-on-a-Chip (OOC) Systems: Microfluidic OOC models offer a dynamic environment that mimics the structure and function of human organs. wikipedia.org Liver-on-a-chip platforms, which can incorporate multiple liver cell types (hepatocytes, endothelial cells, Kupffer cells), would be invaluable for studying the hepatic metabolism and potential hepatotoxicity of this compound. nih.govmdpi.comcolumbia.edu Given that fatty acids are absorbed in the gut and metabolized in the liver, a gut-liver-on-a-chip could provide critical insights into the compound's journey and effects after ingestion. wikipedia.orgmdpi.com Furthermore, "fat-on-a-chip" models could be used to explore its role in adipocyte biology. frontiersin.org
3D Ex Vivo Models: The use of fresh human or animal tissues in culture provides a highly relevant biological context. Precision-cut liver slices (PCLSs) are an established ex vivo model for studying liver disease and can be used to assess the impact of this compound on lipid accumulation, inflammation, and fibrosis. mdpi.com Similarly, ex vivo models of sebaceous glands or adipocytes could be employed to study its effects on skin lipid production or fat metabolism, respectively. nih.govphysiology.orgresearchgate.net These models allow for the investigation of cellular interactions within an intact tissue microenvironment. mdpi.com
These advanced models will enable more accurate predictions of the compound's efficacy and safety, bridging the gap between basic research and potential clinical applications.
Exploration of Emerging Roles in Intercellular Communication and Lipid Signaling
Fatty acids and their derivatives are increasingly recognized as key players in both intracellular and intercellular signaling. mdpi.comnih.gov Future research should focus on how this compound participates in these complex communication networks.
Modulation of Signaling Pathways: As a potential ligand for GPCRs and PPARs, this compound could modulate major signaling cascades. mdpi.comnih.gov Research should investigate its effects on downstream pathways such as cAMP production, calcium mobilization, and the transcriptional regulation of genes involved in inflammation and metabolism. nih.govnih.gov The structural combination of an omega-3 fatty acid and an aniline group may lead to unique modulatory effects on these pathways.
Interference with Gap Junctional Intercellular Communication (GJC): Polyunsaturated fatty acids have been shown to inhibit GJC, a critical process for maintaining tissue homeostasis. oup.com Studies should explore whether this compound affects the function of connexin proteins, which form the channels for GJC. Disruption of GJC is associated with various pathologies, making this a relevant area of investigation.
Role as a Bioactive Lipid Mediator: Fatty acid amides are a diverse class of signaling lipids that regulate processes from pain and inflammation to appetite. researchgate.netpnas.org It is crucial to determine if this compound acts as an endogenous signaling molecule itself or if its metabolites are the active compounds. This involves studying its biosynthesis from linolenic acid and its subsequent metabolism, potentially into other bioactive molecules. nih.govnih.gov
By exploring these avenues, researchers can begin to map the signaling landscape of this compound, positioning it within the broader network of lipid-mediated cellular regulation.
Q & A
Q. How can multi-omics approaches elucidate the systemic effects of this compound?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and lipidomics to map pathway-level responses. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins modulated by the compound. Validate findings using CRISPR/Cas9 knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
